molecular formula C8F17LiO3S B1262503 Lithium perfluorooctane sulfonate CAS No. 29457-72-5

Lithium perfluorooctane sulfonate

Cat. No.: B1262503
CAS No.: 29457-72-5
M. Wt: 506.1 g/mol
InChI Key: XVCUGNWRDDNCRD-UHFFFAOYSA-M
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Description

Lithium perfluorooctane sulfonate is a chemical compound with the molecular formula C8F17LiO3S. It is a lithium salt of perfluorooctane sulfonic acid, characterized by a perfluorinated carbon chain and a sulfonate group. This compound is known for its exceptional chemical stability, resistance to heat, and hydrophobic properties, making it valuable in various industrial and scientific applications .

Biochemical Analysis

Biochemical Properties

Lithium perfluorooctane sulfonate plays a significant role in biochemical reactions due to its strong affinity for proteins and enzymes. It interacts with various biomolecules, including enzymes such as cytochrome P450, which is involved in the metabolism of many substances. The interaction between this compound and cytochrome P450 can lead to enzyme inhibition, affecting the metabolic processes in cells. Additionally, this compound can bind to serum albumin, a major protein in the blood, altering its transport and distribution properties .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can disrupt cell signaling pathways, particularly those involving calcium ions, which are crucial for maintaining cellular functions. Studies have demonstrated that this compound can cause an increase in intracellular calcium levels, leading to altered cell signaling and potentially harmful effects on cell function . Furthermore, it can influence gene expression by activating or inhibiting specific transcription factors, resulting in changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. It can bind to receptors such as peroxisome proliferator-activated receptors (PPARs), leading to changes in gene expression and metabolic processes . Additionally, this compound can inhibit enzymes involved in detoxification processes, such as glutathione S-transferase, affecting the cell’s ability to neutralize harmful substances . These interactions can result in oxidative stress and damage to cellular components.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known for its stability and resistance to degradation, which means it can persist in the environment and biological systems for extended periods . Long-term exposure to this compound has been associated with chronic effects on cellular function, including alterations in cell proliferation and apoptosis . Studies have also shown that the compound can accumulate in tissues, leading to prolonged biological effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild effects on liver and kidney function, while higher doses can lead to more severe toxic effects, including hepatotoxicity and nephrotoxicity . In animal studies, high doses of this compound have been associated with reproductive and developmental toxicity, as well as immunotoxicity . These findings highlight the importance of understanding the dosage-dependent effects of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to lipid metabolism. It can interact with enzymes such as acyl-CoA oxidase, which plays a role in fatty acid oxidation . The compound’s presence can alter metabolic flux, leading to changes in the levels of metabolites and affecting overall cellular metabolism . Additionally, this compound can influence the expression of genes involved in metabolic processes, further impacting cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interaction with transporters and binding proteins. The compound can bind to proteins such as serum albumin, facilitating its transport in the bloodstream . It can also interact with cellular transporters, affecting its uptake and distribution within cells . The accumulation of this compound in specific tissues, such as the liver and kidneys, can lead to localized effects and potential toxicity .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound has been found to accumulate in organelles such as the endoplasmic reticulum and mitochondria . This localization can affect the compound’s interactions with cellular components and its overall impact on cellular function. Additionally, post-translational modifications and targeting signals may direct this compound to specific compartments within the cell, further influencing its activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Lithium perfluorooctane sulfonate is typically synthesized through the electrochemical fluorination (ECF) process. In this method, octanesulfonyl fluoride is electrolyzed in a solution of hydrogen fluoride, resulting in the formation of perfluorooctanesulfonyl fluoride. This intermediate is then reacted with lithium hydroxide to produce this compound .

Industrial Production Methods

The industrial production of this compound follows a similar process to the synthetic route. Electrochemical fluorination is conducted on a large scale, ensuring the efficient production of the compound. The reaction conditions are carefully controlled to maintain the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Lithium perfluorooctane sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong acids and bases, as well as oxidizing and reducing agents. The reaction conditions often involve elevated temperatures and controlled atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Substitution reactions typically yield derivatives with modified functional groups, while oxidation and reduction reactions can produce various fluorinated compounds .

Comparison with Similar Compounds

Properties

IUPAC Name

lithium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonate
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8HF17O3S.Li/c9-1(10,3(13,14)5(17,18)7(21,22)23)2(11,12)4(15,16)6(19,20)8(24,25)29(26,27)28;/h(H,26,27,28);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVCUGNWRDDNCRD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C(C(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8F17LiO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2032421
Record name Lithium perfluorooctanesulfonate
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Molecular Weight

506.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Off-white solid; [HSDB] White powder; [MSDSonline]
Record name Lithium perfluorooctane sulfonate
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Density

0.56 g/mL (9.6 lbs/gal) (no temperature provided)
Record name LITHIUM PERFLUOROOCTANE SULFONATE
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Color/Form

Off-white powder

CAS No.

29457-72-5
Record name Lithium perfluorooctane sulfonate
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Record name 1-Octanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-, lithium salt (1:1)
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Record name Lithium perfluorooctanesulfonate
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Record name Lithium heptadecafluorooctanesulphonate
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Record name LITHIUM PERFLUOROOCTANESULFONATE
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Melting Point

Decomposes at 308 °C
Record name LITHIUM PERFLUOROOCTANE SULFONATE
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Synthesis routes and methods

Procedure details

The procedure of Example 1 was followed using perfluorooctanesulfonyl fluoride (11.8 g, 23.5 mmol), lithium trimethylsilanolate (2.25 g, 23.4 mmol), and dry tetrahydrofuran (150 mL). The product, lithium perfluorooctanesulfonate (6.6 g, 55% yield), was isolated as a white solid by concentrating the filtrate under vacuum: 19F NMR (tetrahydrofuran) δ -81.2 (t, J=8.5 Hz, CF3 --, 3F), -114.6 (m, --CF2CO2⊕, 2 F), -120.6 (m, --CF2, 2F), -121.7 (m, CF2, 6F), -122.7 (m, CF2, 2F), -126.2 ppm (m, CF3CF2, 2F).
Quantity
11.8 g
Type
reactant
Reaction Step One
Name
lithium trimethylsilanolate
Quantity
2.25 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lithium perfluorooctane sulfonate
Reactant of Route 2
Reactant of Route 2
Lithium perfluorooctane sulfonate
Reactant of Route 3
Lithium perfluorooctane sulfonate
Reactant of Route 4
Lithium perfluorooctane sulfonate

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